spb

Übersicht

Beschreibung

Synthesis Analysis

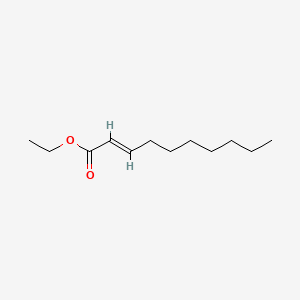

The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis

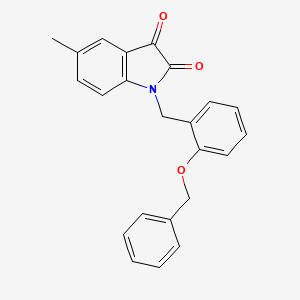

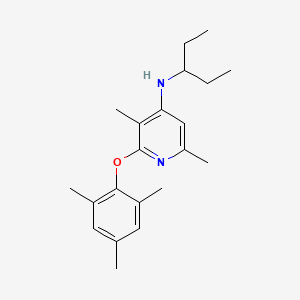

These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Wissenschaftliche Forschungsanwendungen

Nanodimensionale Sphärische Polyelektrolytbürsten (SPBs)

SPBs sind makromolekulare Assemblierungssysteme, die durch die dichte Pfropfung von Polyelektrolytketten auf die Oberfläche von nanoskaligen sphärischen Strukturen gebildet werden. Diese einzigartigen SPBs haben mehrere Anwendungen:

- Nanometallkatalysatoren: SPBs dienen als ideale Kandidaten für die Herstellung von Nanometallkatalysatoren. Ihre hohe Oberfläche und maßgeschneiderte funktionelle Gruppen machen sie effektiv in katalytischen Reaktionen .

- Anti-Scaling-Performance: SPBs hemmen die Bildung von Calciumcarbonatskalen, was sie in industriellen Prozessen wertvoll macht .

Anticonvulsive Eigenschaften

Forscher haben SPB-Derivate auf ihre antikonvulsive Aktivität untersucht. Insbesondere eine Reihe von Hybrid-Pyrrolidin-2,5-dion-Derivaten, die this compound-Moleküle enthielten, zeigten potente antikonvulsive Wirkungen in Tiermodellen für Krampfanfälle. Insbesondere Verbindung 30 zeigte vielversprechende Aktivitäts- und Sicherheitsprofile. Ihr Wirkmechanismus beinhaltet die Hemmung von Calciumströmen, die durch Cav 1.2 (L-Typ)-Kanäle vermittelt werden .

Chromophor-Derivate in der Polymersynthese

This compound-Derivate wurden auf ihre elektrochemischen und optoelektronischen Eigenschaften in der Polymersynthese untersucht. Forscher haben neuartige Derivate von 2,5-Dithienylpyrrol (SNS) untersucht, darunter solche mit Cumarin-Chromophoren. Diese Verbindungen tragen zur Entwicklung von funktionellen Polymeren bei.

Stimulation der Produktion monoklonaler Antikörper (mAb)

Verbindung 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamid (MPPB), die eine this compound-Einheit enthält, wurde gefunden, um die mAb-Produktion in Zellkulturen zu stimulieren. Diese Entdeckung unterstreicht das Potenzial immunmodulatorischer Wirkungen von this compound-verwandten Verbindungen .

Wirkmechanismus

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

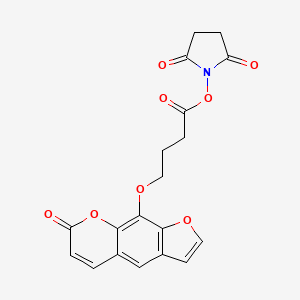

The compound acts as a heterobifunctional crosslinking reagent . It contains two functional groups that can react with different types of molecules. One group, N-hydroxysuccinimide (NHS), is amine-reactive, allowing it to bind to primary amines present in proteins and other biomolecules. The other group, psoralen, is photoreactive. Upon exposure to ultraviolet (UV) light, psoralen covalently binds to DNA or RNA. This interaction leads to changes in the targeted cell, often resulting in cell death.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, it has been shown to inhibit calcium currents, which can impact various cellular processes that rely on calcium signaling . Additionally, the compound’s ability to crosslink DNA or RNA upon exposure to UV light can disrupt normal cellular functions and lead to cell death.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes, suggesting it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.

Result of Action

The compound’s action results in several molecular and cellular effects. Its ability to inhibit calcium currents can alter cellular functions that depend on calcium signaling . Furthermore, its capacity to crosslink DNA or RNA can disrupt normal cellular functions, often leading to cell death. In animal models, the compound has shown potent anticonvulsant properties, suggesting it may have potential therapeutic applications .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s photoreactive group, psoralen, requires exposure to UV light to crosslink DNA or RNA. Therefore, the compound’s efficacy may depend on the presence and intensity of UV light in the environment. Additionally, the compound’s stability and efficacy may be affected by storage conditions. For example, some similar compounds are recommended to be stored in an inert atmosphere and under -20°C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)